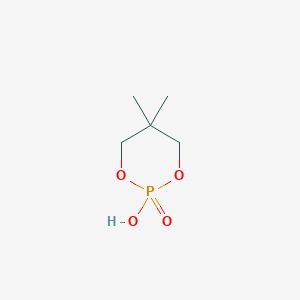

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

Description

The exact mass of the compound 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142148. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O4P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCNAKMVBMFRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301269 | |

| Record name | 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-99-4 | |

| Record name | NSC142148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 5,5-Dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 4090-60-2)

[1][2]

Executive Summary

5,5-Dimethyl-1,3,2-dioxaphosphorinane 2-oxide (also known as Neopentylene phosphite ) is a heterocyclic phosphorus compound derived from neopentyl glycol.[1] It serves as a critical model for studying the stereoelectronic effects in six-membered phosphorus rings and acts as a versatile intermediate in the synthesis of flame retardants, plasticizers, and bioactive phosphate esters.

This guide addresses the compound's dual nature as a stable H-phosphonate and a reactive intermediate, clarifying common database discrepancies regarding its molecular weight and ionic forms.

Chemical Identity & Structural Analysis[3][4][5][6][7][8]

Nomenclature & Identification

| Parameter | Detail |

| CAS Number | 4090-60-2 |

| IUPAC Name | 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-one |

| Common Synonyms | Neopentylene phosphite; 5,5-Dimethyl-1,3,2-dioxaphosphorinane 2-oxide |

| Molecular Formula | C₅H₁₁O₃P (Neutral H-phosphonate form) |

| Molecular Weight | 150.11 g/mol |

| SMILES | CC1(C)COP(=O)(H)OC1 |

| InChI Key | YTWYMHQAVLOJKT-UHFFFAOYSA-N |

Structural Integrity & Tautomerism

The compound exists primarily in the H-phosphonate form (P=O bond with a P-H bond), which is in equilibrium with its trivalent phosphite tautomer (P-OH). In the solid state and neutral solution, the H-phosphonate form is dominant due to the high bond energy of the phosphoryl group (P=O).

Key Structural Features:

-

Neopentyl Backbone: The 5,5-dimethyl substitution locks the ring into a rigid chair conformation, minimizing conformational flipping and making it an ideal substrate for NMR studies (³¹P-H coupling).

-

P-H Reactivity: The P-H bond is the site of oxidative addition or chlorination, allowing conversion to phosphate esters or chlorophosphates.

Physicochemical Profile

The physical properties of CAS 4090-60-2 are dictated by its rigid cyclic structure and the polarity of the P=O bond.

| Property | Value | Experimental Context |

| Physical State | White crystalline powder or colorless oil | Depends on purity and thermal history; pure form crystallizes. |

| Melting Point | 51–56 °C | Low melting point requires cold storage to prevent caking. |

| Boiling Point | ~278 °C (at 760 mmHg) | High boiling point reflects intermolecular H-bonding (P=O···H-P). |

| Solubility | Soluble: DCM, CHCl₃, MeOHSparingly: Water, Hexane | Soluble in polar organic solvents; hydrolysis risk in aqueous media. |

| LogP | 0.9 – 1.2 | Moderate lipophilicity allows membrane permeability in biological assays. |

| pKa | ~13-15 (P-H acidity) | The P-H proton is weakly acidic but can be deprotonated by strong bases (e.g., NaH). |

Synthesis & Purification Protocols

Primary Synthesis Route (Hydrolysis of Chlorophosphite)

The most robust synthesis involves the reaction of neopentyl glycol with phosphorus trichloride, followed by controlled hydrolysis.

Reaction Scheme:

-

Cyclization: Neopentyl glycol + PCl₃ → 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (CAS 4090-55-5) + 2 HCl.

-

Hydrolysis: 2-Chloro intermediate + H₂O → CAS 4090-60-2 + HCl.

Step-by-Step Protocol

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

-

Cyclization: Dissolve Neopentyl Glycol (1.0 eq) in dry Dichloromethane (DCM). Cool to 0°C.[2][3]

-

Addition: Add Phosphorus Trichloride (1.05 eq) dropwise over 1 hour. The system must be vented to a scrubber to neutralize HCl gas.

-

Reflux: Warm to room temperature and reflux for 2 hours to ensure complete conversion to the chlorophosphite (CAS 4090-55-5).

-

Hydrolysis: Cool to 0°C. Add a stoichiometric amount of water (1.0 eq) mixed with THF or Dioxane dropwise. Note: Excess water may open the ring.

-

Workup: Neutralize residual acid with dilute sodium bicarbonate. Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from diethyl ether/hexane to obtain white crystals.

Stability, Reactivity & Storage

Degradation Pathways

-

Hydrolysis: In acidic or basic aqueous solutions, the ring opens to form acyclic phosphonates (Mono-neopentyl phosphite).

-

Oxidation: The P-H bond is susceptible to oxidation by air over long periods, forming the phosphate ester (P-OH) or phosphonate dimers.

Reactivity Profile

-

Atherton-Todd Reaction: Reacts with CCl₄/Base/Amine to form phosphoramidates.

-

Palladium Catalysis: Acts as a pre-ligand; the P-H bond can be activated to form P-C bonds (e.g., coupling with vinyl halides).

Storage Requirements

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon).

-

Container: Tightly sealed glass vials; avoid metal containers due to potential corrosion from trace acid hydrolysis.

Safety & Handling (E-E-A-T)

While CAS 4090-60-2 is less corrosive than its chlorophosphite precursor, it must be handled with standard chemical hygiene.

| Hazard Class | GHS Classification | Precaution |

| Skin Irritation | Category 2 (H315) | Wear nitrile gloves. |

| Eye Irritation | Category 2A (H319) | Use safety goggles; do not wear contact lenses. |

| Respiratory | STOT SE 3 (H335) | Handle in a fume hood to avoid dust inhalation. |

Emergency Protocol:

-

Skin Contact: Wash with soap and water for 15 minutes.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

-

Spill: Sweep up dry powder to avoid dust generation. Neutralize surface with weak base (sodium carbonate) solution.

References

-

National Institute of Standards and Technology (NIST). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide (Related Structure & Properties). NIST Chemistry WebBook. Available at: [Link]

-

PubChem. 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide (Compound Summary). National Library of Medicine. Available at: [Link]

-

PrepChem. Synthesis of cyclic phosphites and oxides. Detailed organic synthesis protocols. Available at: [Link]

-

Asian Journal of Chemistry. Synthesis of 2-Substituted-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxides. Vol 8, 1996.[4] (Contextual synthesis verification).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Preparation of 5,5-dimethyl-2-phospha-1,3-dioxan-2-yl-allyl Phosphate [yyhx.ciac.jl.cn]

- 3. BJOC - Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors [beilstein-journals.org]

- 4. asianpubs.org [asianpubs.org]

The Solubility Profile of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide: A Technical Guide for the Research Scientist

Introduction: Understanding 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide (DDPO)

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide, commonly referred to as DDPO or neopentylene phosphite oxide, is a cyclic organophosphorus compound with increasing relevance in various chemical and pharmaceutical research domains. Its rigid, six-membered dioxaphosphorinane ring structure, featuring geminal dimethyl groups, imparts significant steric stability. The presence of a phosphoryl (P=O) group and a hydroxyl (P-OH) group makes it a unique bifunctional molecule. This structure suggests its potential as a ligand in catalysis, a building block in organic synthesis, and a precursor for novel bioactive molecules.[1]

A fundamental yet often unpublished parameter crucial for its application in drug discovery and process development is its solubility in common laboratory solvents. This guide aims to provide an in-depth technical overview of the predicted solubility of DDPO, grounded in its physicochemical properties, and to offer a robust experimental protocol for its empirical determination.

Physicochemical Properties Governing the Solubility of DDPO

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For DDPO, the key physicochemical parameters are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁O₃P | |

| Molecular Weight | 150.11 g/mol | |

| XLogP3 (Lipophilicity) | 0.9 | [2] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | [2][3] |

| Hydrogen Bond Donor Count | 1 (from the P-OH group) | [2] |

| Hydrogen Bond Acceptor Count | 3 (from the P=O and two P-O-C oxygens) | [2][3] |

| Melting Point | 51-56 °C |

The XLogP3 value of 0.9 suggests that DDPO has a relatively balanced hydrophilic-lipophilic character, leaning slightly towards hydrophilicity. A positive LogP value indicates some preference for a non-polar environment, but a value below 1.0 is generally associated with at least some degree of water solubility. The topological polar surface area (TPSA) of 35.5 Ų is relatively low, which would typically suggest good membrane permeability. However, the presence of a hydroxyl group and a phosphoryl oxygen, which can participate in hydrogen bonding, will significantly influence its solubility in polar solvents.[2][3][4]

Predicted Solubility Profile of DDPO

In the absence of extensive published experimental data, we can predict the solubility of DDPO based on the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

DDPO possesses a hydroxyl group (P-OH), which can act as a hydrogen bond donor, and three oxygen atoms that can act as hydrogen bond acceptors.[2][3] This capacity for hydrogen bonding is the primary driver for its predicted solubility in polar protic solvents.

-

Water : The ability to form hydrogen bonds with water molecules suggests that DDPO should be soluble in water to a reasonable extent. Phosphonic acids are generally soluble in water.[5] However, the nonpolar hydrocarbon backbone (the neopentyl group) will limit its infinite miscibility.

-

Alcohols (Methanol, Ethanol) : These solvents can also engage in hydrogen bonding with DDPO. Given their lower polarity compared to water and the presence of an alkyl chain, DDPO is expected to exhibit good solubility in lower-chain alcohols.

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile)

These solvents are polar but lack hydrogen bond-donating capabilities. However, they can act as hydrogen bond acceptors.

-

Dimethyl Sulfoxide (DMSO) : DMSO is a powerful and versatile polar aprotic solvent. The phosphoryl oxygen of DDPO can interact favorably with the sulfoxide group of DMSO. Many organophosphorus compounds show good solubility in DMSO.[6]

-

Acetone and Acetonitrile : These solvents are less polar than DMSO. DDPO is expected to be soluble in these solvents, though likely to a lesser extent than in DMSO or alcohols.

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane)

The solubility of DDPO in nonpolar solvents is predicted to be limited. The polar P=O and P-OH groups will not interact favorably with the nonpolar solvent molecules. While the neopentyl group provides some nonpolar character, it is unlikely to overcome the polarity of the phosphonate headgroup. Some minimal solubility might be observed in moderately nonpolar solvents like dichloromethane due to dipole-induced dipole interactions.

Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions (donor and acceptor). |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance. |

| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity; weak van der Waals forces. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Some dipole-dipole interactions may allow for limited solubility. |

Visualizing the Solubility Prediction Framework

The following diagram illustrates the logical framework for predicting the solubility of DDPO based on its molecular features.

Caption: Relationship between DDPO properties and predicted solubility.

Experimental Protocol for Determining the Equilibrium Solubility of DDPO

Given the predictive nature of the above analysis, empirical determination of solubility is essential for precise applications. The "gold standard" for this is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[7]

Materials and Equipment

-

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide (DDPO) solid

-

Selected solvents (e.g., water, ethanol, DMSO, hexane) of high purity

-

Scintillation vials or small glass flasks with screw caps

-

Analytical balance

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Step-by-Step Methodology

-

Preparation of Standard Solutions : Prepare a series of standard solutions of DDPO of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation : Add an excess amount of solid DDPO to a vial containing a known volume of the solvent (e.g., 1-2 mL). The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Equilibration : Tightly cap the vials and place them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4] Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration : Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially high solubility readings.

-

Dilution : If necessary, dilute the filtered sample with the same solvent to bring its concentration within the range of the calibration curve.

-

Analysis : Analyze the prepared standard solutions and the filtered sample(s) by HPLC.

-

Quantification : Using the calibration curve generated from the standard solutions, determine the concentration of DDPO in the filtered sample. This concentration represents the equilibrium solubility of DDPO in that solvent at the specified temperature.

-

Replicates : It is recommended to perform the solubility determination in at least triplicate for each solvent to ensure the reliability of the results.[3]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination.

Caption: Workflow for experimental solubility determination.

Conclusion and Future Outlook

While published quantitative data on the solubility of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is scarce, a thorough analysis of its physicochemical properties allows for a reliable prediction of its solubility profile. The presence of both hydrogen bond donating and accepting groups suggests high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in nonpolar solvents.

For researchers and drug development professionals requiring precise solubility data for formulation, process chemistry, or biochemical assays, the provided experimental protocol offers a robust and validated method for its determination. As the applications of DDPO continue to expand, it is anticipated that empirical data will become more widely available, further refining our understanding of this versatile compound.

References

- Vertex AI Search. (2026). Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Solubility test for Organic Compounds. (2024, September 24).

-

Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. Retrieved from [Link]

- Lund University Publications. (n.d.).

- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

- ResearchGate. (2025, August 6). Solubility and Dissolution Profile Assessment in Drug Discovery.

-

PubChem. (n.d.). Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide. Retrieved from [Link]

- World Health Organization. (2018, July 2).

- 960化工网. (2025, October 31). Cas no 4090-60-2 (1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide).

- SIELC Technologies. (2018, February 16). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide.

- MDPI. (2021, May 11).

Sources

- 1. Ecotoxicological QSAR Modeling of Organophosphorus and Neonicotinoid Pesticides | Springer Nature Experiments [experiments.springernature.com]

- 2. 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide | C5H10O3P+ | CID 6335186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 5. Phosphonate - Wikipedia [en.wikipedia.org]

- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review | MDPI [mdpi.com]

- 7. US3770815A - Oil-soluble phosphonic acid composition - Google Patents [patents.google.com]

The Neopentylene Phosphate Scaffold: Technical Guide to 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

Executive Summary

This technical guide analyzes the research utility of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide (CAS: 4090-60-2), often referred to as neopentylene phosphate (cyclic). While structurally simple, this molecule represents a "privileged scaffold" in phosphorus chemistry due to the Thorpe-Ingold (Gem-Dimethyl) effect , which confers exceptional hydrolytic stability to the six-membered ring.

This guide details its critical role in three distinct domains:

-

HepDirect™ Prodrug Technology: Serving as the stabilizing "lock" mechanism for liver-targeted drug delivery.

-

EPR Spin Trapping: Acting as the stabilizing moiety in next-generation spin traps (e.g., CYPMPO).

-

Material Science: Functioning as a precursor for high-char flame retardants.

Part 1: Chemical Architecture & The Gem-Dimethyl Effect

The utility of this molecule stems from its resistance to non-enzymatic hydrolysis. In standard trimethylene phosphate rings, the phosphate ester bond is susceptible to hydrolytic cleavage. However, the introduction of two methyl groups at the 5-position (neopentyl pattern) forces the ring into a rigid chair conformation.

Structural Stability Mechanism

-

Conformational Lock: The bulky methyl groups repel the axial lone pairs and substituents, compressing the internal bond angles and favoring a closed-ring state.

-

Hydrophobic Shielding: The 5,5-dimethyl motif creates a hydrophobic pocket that sterically hinders the approach of water molecules to the phosphorus center, preventing premature degradation in plasma.

Table 1: Physicochemical Profile

| Property | Specification |

|---|---|

| IUPAC Name | 5,5-Dimethyl-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide |

| Common Name | Neopentylene Phosphate (Acid form) |

| CAS Number | 4090-60-2 |

| Molecular Weight | 166.11 g/mol |

| pKa | ~1.5 (Cyclic Phosphate Acid) |

| Key Feature | High hydrolytic stability (t1/2 > 24h in plasma) |

Part 2: The HepDirect™ Prodrug Platform

The most high-impact application of the 5,5-dimethyl-1,3,2-dioxaphosphinane ring is its use as the "masking" moiety in HepDirect prodrugs. This technology utilizes the ring to deliver nucleoside analogs (e.g., for Hepatitis B/C or liver cancer) specifically to hepatocytes.

The "Lock and Key" Mechanism

The topic molecule represents the "Lock" —the stabilizing core that prevents the drug from being released in the blood or gastrointestinal tract.

-

The Lock (Stability): The 5,5-dimethyl substitution prevents spontaneous hydrolysis (as detailed in Part 1).

-

The Key (Activation): In active prodrugs, a 4-aryl substituent is added to the ring. This substituent is the site of enzymatic attack.

Mechanism of Action

-

Passive Diffusion: The lipophilic cyclic phosphate prodrug permeates the hepatocyte membrane.

-

CYP3A4 Activation: Liver-specific Cytochrome P450 isoenzyme 3A4 hydroxylates the C4-position (benzylic position) of the ring.

-

Ring Opening: The hemi-aminal/hemi-acetal intermediate is unstable and spontaneously collapses.

-

Drug Release: The ring opens to release the active phosphorylated drug and a byproduct (aryl vinyl ketone), which is rapidly detoxified by glutathione.

Note: While the 5,5-dimethyl ring discussed here is the core scaffold, functional HepDirect prodrugs require the 4-aryl modification to trigger this pathway. The unsubstituted 5,5-dimethyl ring is used as a negative control in stability assays to demonstrate that cleavage is enzyme-dependent and not hydrolytic.

Figure 1: The HepDirect activation pathway. The 5,5-dimethyl ring (blue) ensures the prodrug remains intact until it encounters CYP3A4 in the liver.

Part 3: Advanced Spin Trapping (CYPMPO)

In Electron Paramagnetic Resonance (EPR) spectroscopy, detecting transient free radicals (like superoxide, O2•-) is difficult due to their short lifetimes. The 5,5-dimethyl-1,3,2-dioxaphosphinane ring is the critical structural component of CYPMPO , a superior spin trap compared to the standard DEPMPO.

Structural Advantage

CYPMPO is essentially a pyrroline-N-oxide fused with the 5,5-dimethyl-1,3,2-dioxaphosphinane ring.

-

Problem: Linear phosphate groups (in DEPMPO) allow rotational freedom, leading to faster decay of the superoxide adduct.

-

Solution: The rigid 5,5-dimethyl cyclic ring restricts conformation. This steric bulk protects the nitroxide radical center from reduction or disproportionation.

-

Result: The half-life of the CYPMPO-superoxide adduct is significantly longer (~50 mins) compared to DMPO (~1 min), allowing for more accurate biological measurements.

Part 4: Synthesis Protocol

For researchers requiring the 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide core for derivative synthesis (e.g., creating custom prodrugs or flame retardant additives), the following protocol is the industry standard.

Synthesis of Core Scaffold (Neopentylene Phosphate)

Reagents:

-

2,2-Dimethyl-1,3-propanediol (Neopentyl glycol)

-

Phosphorus Oxychloride (POCl3)

-

Dichloromethane (DCM)

-

Water (for hydrolysis)[1]

Protocol:

-

Cyclization: Dissolve Neopentyl glycol (1.0 eq) in dry DCM. Cool to 0°C.

-

Phosphorylation: Add POCl3 (1.0 eq) dropwise under nitrogen atmosphere.

-

Reflux: Heat to reflux (40°C) for 4 hours to form the intermediate 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide.

-

Checkpoint: Monitor by ³¹P NMR (Shift ~ -5 ppm).

-

-

Hydrolysis: Cool to room temperature. Add water (excess) slowly to hydrolyze the P-Cl bond to P-OH.

-

Isolation: Separate the organic layer, dry over Na2SO4, and evaporate solvent.

-

Purification: Recrystallize from ethyl acetate/hexane to obtain the white crystalline solid (Acid form).

Figure 2: Synthetic route for the neopentylene phosphate core.

References

-

Erion, M. D., et al. (2004). "Liver-Targeted Drug Delivery Using HepDirect Prodrugs." Journal of Pharmacology and Experimental Therapeutics. Link

-

Kamibayashi, M., et al. (2006).[2] "Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO)." Free Radical Research. Link

-

Raghu, K., & Reddy, C. D. (1996). "Synthesis of 2-Substituted-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxides." Asian Journal of Chemistry. Link

-

PubChem. (2025).[3] "1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide (Compound Summary)." National Library of Medicine. Link

-

Hecker, S. J., & Erion, M. D. (2008). "Prodrugs of Phosphates and Phosphonates."[4] Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes & Protocols: 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide as a Versatile Preligand in Homogeneous Catalysis

Introduction: Unveiling the Potential of an Air-Stable Preligand

In the landscape of homogeneous catalysis, the choice of ligand is paramount, directly influencing catalyst activity, stability, and selectivity. While electron-rich phosphines and phosphites have become mainstays, their sensitivity to air and moisture often necessitates stringent handling conditions, such as glovebox use.[1] This guide focuses on 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide (CAS 4090-60-2), a crystalline, air-stable solid that serves as a highly effective preligand .[2][3][4]

This compound is a secondary phosphine oxide (SPO), existing in tautomeric equilibrium with its H-phosphonate form.[3] The key to its utility lies in its in situ conversion to a catalytically active P(III) species. This transformation, typically triggered by a base or other reagents within the reaction medium, unmasks the lone pair on the phosphorus atom, allowing it to coordinate with a transition metal center. The neopentyl-like backbone provides steric bulk and stability.[3] This approach combines the operational simplicity of handling a stable solid with the high performance of reactive phosphite ligands, making it an invaluable tool for researchers in process development and drug discovery.

Caption: Synthetic workflow for the preligand.

Protocol 1: Synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide [5]1. Reaction Setup: To a flame-dried, four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add 2,2-dimethyl-1,3-propanediol (1.0 mol, 104.15 g) and dichloromethane (200 mL). 2. Reagent Addition: Cool the suspension to 5-10 °C using an ice bath. Add phosphorus oxychloride (1.0 mol, 153.33 g) dropwise over 1 hour, maintaining the internal temperature below 15 °C. 3. Reaction: After the addition is complete, warm the mixture to 40 °C and stir for 3 hours. The reaction mixture should become a clear solution. 4. Workup: Cool the reaction to room temperature. The product can often be used in the next step without extensive purification, or the solvent can be removed under reduced pressure to yield the crude chloride.

Protocol 2: Synthesis of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

-

Reaction Setup: To the crude 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (1.0 mol) from the previous step, cautiously add water (1.1 mol, 19.8 mL) dropwise while stirring and cooling in an ice bath to manage the exotherm.

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Isolation: Remove the solvent and any excess water under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., toluene or ethyl acetate/hexanes) to yield the pure product.

Application in Palladium-Catalyzed Cross-Coupling

This preligand is highly effective in palladium-catalyzed reactions where electron-rich, sterically demanding ligands are beneficial, such as the Suzuki-Miyaura coupling. [6]The base in these reactions serves a dual purpose: facilitating the catalytic cycle (e.g., transmetalation) and deprotonating the preligand to generate the active Pd(0)-phosphite catalyst. [7]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling This protocol is a representative, self-validating system based on established methods for palladium-catalyzed cross-couplings. [6][8][9]

-

Catalyst Premix (Optional but Recommended): In a nitrogen-filled glovebox, add Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg) and the SPO preligand (0.022 mmol, 3.3 mg) to a vial. Add 1 mL of anhydrous, degassed 1,4-dioxane. Stir for 10 minutes. This pre-formation step often leads to more consistent results.

-

Reaction Setup: In a separate oven-dried Schlenk flask equipped with a stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

-

Initiation: Evacuate and backfill the Schlenk flask with argon or nitrogen (repeat 3 times). Add 4 mL of anhydrous, degassed 1,4-dioxane followed by the prepared catalyst solution via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the aqueous layer with ethyl acetate (2x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Performance Data (Illustrative)

| Aryl Halide | Arylboronic Acid | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | >95 |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | >90 |

| 2-Bromopyridine | 3-Tolylboronic acid | >85 |

Causality and Insights:

-

Choice of Base: K₃PO₄ is an effective base for both preligand deprotonation and promoting the transmetalation step with the boronic acid. Other bases like Cs₂CO₃ can also be effective. [9]* Ligand-to-Metal Ratio: A 2.2:1 ligand-to-palladium ratio is often optimal to ensure the formation of the desired L₂Pd(0) species while avoiding excess ligand that might inhibit the reaction.

-

Solvent: Anhydrous, degassed solvents are critical. The presence of oxygen can oxidize the active P(III) ligand and the Pd(0) catalyst, while water can participate in side reactions like protodeboronation of the boronic acid. [10]

Conceptual Extension: Application in Asymmetric Catalysis

While the title compound is achiral, its structural motif is a foundation for powerful chiral ligands. A related P-chiral secondary phosphine oxide has been successfully used as a preligand in palladium-catalyzed asymmetric allylic alkylation (AAA). [11]In that seminal work, the active ligand was generated in situ by reacting the SPO with N,O-bis(trimethylsilyl)acetamide (BSA), forming a P(III)-trimethylsilyl phosphite. This demonstrates the platform's versatility.

Insight into in situ Silylation: The use of BSA and a mild base like KOAc transforms the P(V)=O preligand into a P(III)-O-SiMe₃ species. [11]This silyl phosphite is an excellent ligand for palladium, and its chiral environment dictates the enantioselectivity of the C-C bond formation. This strategy avoids the synthesis and handling of potentially unstable chiral P(III) ligands.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently strong/soluble base.3. Poor quality reagents (e.g., wet solvent, decomposed boronic acid). | 1. Ensure rigorous inert atmosphere technique; use fresh Pd source and preligand.2. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃).3. Use freshly distilled/dried solvents and high-purity reagents. |

| Formation of Homocoupled Byproduct (Ar-Ar) | 1. Reaction temperature is too high.2. Presence of oxygen. | 1. Lower the reaction temperature.2. Thoroughly degas all solvents and maintain a strict inert atmosphere. |

| Protodeboronation (Ar'-H instead of Ar-Ar') | 1. Presence of water or protic impurities.2. Reaction is too slow, allowing for decomposition. | 1. Use anhydrous solvents and reagents.2. Increase catalyst loading slightly or screen for a more active base/solvent system. |

Conclusion

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is more than a simple phosphorus compound; it is a robust and operationally convenient preligand for high-performance catalysis. Its air stability simplifies reaction setup, while its in situ activation provides access to the powerful catalytic properties of phosphite ligands. This preligand is particularly well-suited for palladium-catalyzed cross-coupling reactions and provides a foundational scaffold for the development of more complex chiral ligands. By understanding its role as a preligand and the mechanism of its activation, researchers can unlock its full potential in synthesizing complex molecules for pharmaceutical and materials science applications.

References

- Alfa Chemistry. Phosphite Ligands. [URL: https://www.alfa-chemistry.com/catalysts/products/phosphite-ligands.html]

- Pizzano, A. et al. (2011). Phosphine−Phosphinite and Phosphine−Phosphite Ligands: Preparation and Applications in Asymmetric Catalysis. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr100323p]

- Pizzano, A. et al. (2012). Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline. Molecules. [URL: https://www.mdpi.com/1420-3049/17/1/838]

- Reddy, C. D. et al. (2010). Synthesis of 2-Substiuted-5,5-dimethyl-1,3,2-dioxa-phosphorinane-2-Oxides. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=22_1_5]

- van Leeuwen, P. W. N. M. et al. (2018). Understanding Rh‐catalysed Hydroformylation with Phosphite Ligands through Catalyst Speciation Analysis by Operando FlowNMR Spectroscopy. Chemistry – A European Journal. [URL: https://www.researchgate.

- Nycz, J. E. et al. (2014). The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review. Molecules. [URL: https://www.researchgate.net/figure/Reaction-of-2-chloro-55-dimethyl-132-dioxaphosphinane-2-oxide-5a-with-diethyl_fig2_264142751]

- BenchChem. (2025). Stability and Handling of Chiral Phosphite Ligands: A Technical Guide. [URL: https://www.benchchem.com/pdf/technical-guide-stability-and-handling-of-chiral-phosphite-ligands.pdf]

- Good, D. T. (2024). Fluorophosphites and Related Ligands for Homogeneous Catalysis. University of Bristol. [URL: https://research-information.bris.ac.

- Gimeno, M. C. & Pastor, A. (2012). Iminophosphorane-phosphines: Versatile ligands for homogeneous catalysis. Coordination Chemistry Reviews. [URL: https://digital.csic.es/handle/10261/80516]

- MilliporeSigma. 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/650462]

- Fey, N. et al. (2012). Phosphorus Ligand Effects in Homogeneous Catalysis and Rational Catalyst Design. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Phosphorus-Ligand-Effects-in-Homogeneous-Catalysis-Fey-Harvey/2232a52014c000ab03578712a1496a793a3848b6]

- 960 Chemical Network. (2025). Cas no 4090-60-2 (1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide). [URL: https://www.960chem.com/cas/4090-60-2]

- van Leeuwen, P. W. N. M. & Kamer, P. C. J. (2010). Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr100249a]

- Gessner, V. H. Phosphine ligands and catalysis. Gessner Group. [URL: https://www.chemie.uni-wuerzburg.

- PrepChem.com. Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. [URL: https://www.prepchem.

- Lyubimov, S. E. et al. (2021). (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide as a preligand in palladium-catalyzed asymmetric allylic alkylation. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06927a]

- Supporting Information - Rsc.org. [URL: https://www.rsc.

- Research Scientific. 5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINAN-2-O. [URL: https://researchscientific.com/product/55-dimethyl-132-dioxaphosphorinan-2-o/]

- PubChem. 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6335186]

- MilliporeSigma. 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/541508]

- PubChem. Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77715]

- Casares, J. A. et al. (2018). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Molecules. [URL: https://www.mdpi.com/1420-3049/23/11/2984]

- ChemicalBook. (2026). 2-methyl-3,4-dihydro-2H-pyrrole 1-oxide, 5-(2,2-Dimethyl-1,3-propoxy cyclophosphoryl). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62650080.htm]

- Santa Cruz Biotechnology. 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one. [URL: https://www.scbt.com/p/5-5-dimethyl-1-3-2-dioxaphosphorinan-2-one-4090-60-2]

- Alfa Chemistry. CAS 4090-60-2 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one. [URL: https://www.alfa-chemistry.com/cas_4090-60-2.htm]

- PubChem. 1,3,2-Dioxaphospholan-2-amine, 5,5-dimethyl-, 2-oxide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/544886]

- Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. [URL: https://myers.chemistry.harvard.edu/files/myers/files/10-suzuki.pdf]

- Chan, K. S. et al. (2024). Recent Advances in Palladium-Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. Chemistry – An Asian Journal. [URL: https://ira.lib.polyu.edu.hk/handle/10397/107936]

- van Leeuwen, P. W. N. M. & Claver, C. (2000). Hydroformylation, Hydrocarbonylation, Hydrocyanation, and Hydroacylation of Carbon—Carbon Double Bonds. Stereoselective Synthesis. [URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-003-121606]

- PubChem. 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77716]

- SIELC Technologies. (2018). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. [URL: https://sielc.com/product/132-dioxaphosphorinane-55-dimethyl-2-oxide/]

- MilliporeSigma. 2-[(5,5-DIMETHYL-2-OXIDO-1,3,2-DIOXAPHOSPHINAN-2-YL)METHYL]. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/mse00084]

- Sigma-Aldrich. 2-[1-(5,5-DIMETHYL-2-OXIDO-1,3,2-DIOXAPHOSPHINAN-2-YL)VINYL]. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/mse00121]

- Sigma-Aldrich. 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/650462]

- Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/590.shtm]

- Bentouhami, E. et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie. [URL: https://comptes-rendus.academie-sciences.fr/chimie/articles/10.5802/crchim.145/]

- Singh, S. et al. (2026). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. ResearchGate. [URL: https://www.researchgate.net/publication/257912386_Suzuki-Miyaura_Coupling_Reaction_of_Aryl_Chlorides_Using_Di26-dimethylmorpholinophenylphosphine_as_Ligand]

- Ackermann, L. et al. (2017). Cobalt- or rhodium-catalyzed synthesis of 1,2-dihydrophosphete oxides via C–H activation and formal phosphoryl migration. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc01844a]

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction]

Sources

- 1. gessnergroup.com [gessnergroup.com]

- 2. 5,5-二甲基-1,3,2-二氧磷杂环戊烷-2-酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4090-60-2(1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide) | Kuujia.com [kuujia.com]

- 4. 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide | C5H10O3P+ | CID 6335186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. uvadoc.uva.es [uvadoc.uva.es]

- 8. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 9. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide as a preligand in palladium-catalyzed asymmetric allylic alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Application of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide in Medicinal Chemistry: A Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of enhanced drug efficacy is intrinsically linked to overcoming the pharmacokinetic challenges of promising therapeutic agents. Highly polar functional groups, such as phosphonates, are often crucial for target engagement but severely limit membrane permeability and oral bioavailability. This guide provides an in-depth exploration of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide and its activated derivatives as key reagents in the synthesis of phosphonate prodrugs, a strategy proven to significantly improve the therapeutic potential of a wide range of pharmaceuticals, particularly in the antiviral and anticancer arenas.

Foundational Principles: The Prodrug Approach for Phosphonates

Phosphonate-containing drugs are often designed as isosteric replacements for phosphates, offering improved metabolic stability as the carbon-phosphorus bond is not susceptible to cleavage by esterases that readily hydrolyze phosphate esters.[1][2] However, the dianionic nature of phosphonates at physiological pH hinders their ability to cross cellular membranes, leading to poor absorption and limited bioavailability.[1][3]

The prodrug strategy addresses this limitation by masking the charged phosphonate group with lipophilic, bioreversible moieties. These promoieties neutralize the charge, facilitating passive diffusion across cell membranes. Once inside the cell, they are designed to be cleaved by intracellular enzymes, releasing the active phosphonate drug at its site of action.[2][3] This approach not only enhances bioavailability but can also lead to targeted drug delivery and a reduction in off-target toxicity.[4][5]

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide: A Versatile Phosphorylating Agent

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide, often utilized in its activated form as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, is a valuable reagent for the introduction of a cyclic neopentyl phosphate group onto a parent drug molecule. The rigid, chair-like conformation of the six-membered ring and the steric bulk of the gem-dimethyl group can offer advantages in terms of stability and stereochemical control during synthesis.

Synthesis of the Activated Reagent: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide

The key phosphorylating agent is typically prepared via the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride.[6][7] This reaction yields the monochloride, which is a versatile intermediate for subsequent coupling reactions.

Protocol 1: Synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide [6]

Materials:

-

2,2-Dimethyl-1,3-propanediol

-

Phosphorus oxychloride

-

Triethylamine

-

Dry toluene

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethyl-1,3-propanediol in dry toluene.

-

Cool the solution in an ice bath.

-

Add triethylamine to the cooled solution.

-

Slowly add phosphorus oxychloride dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide as a crystalline solid.

Applications in the Synthesis of Bioactive Molecules

The primary application of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide in medicinal chemistry is the phosphorylation of hydroxyl and amino groups in bioactive molecules to create phosphonate prodrugs.

Phosphorylation of Phenolic Hydroxyl Groups

The reaction with phenolic compounds proceeds readily in the presence of a non-nucleophilic base to quench the HCl generated during the reaction.

Protocol 2: Synthesis of 7-[(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)oxy]-4-methyl-2H-chromen-2-one [8]

Materials:

-

4-Methyl-7-hydroxycoumarin

-

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide

-

Triethylamine

-

Dry dichloromethane

Procedure:

-

In a three-necked flask, dissolve 4-methyl-7-hydroxycoumarin and triethylamine in dry dichloromethane under an inert atmosphere.

-

Prepare a solution of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide in dry dichloromethane.

-

Add the solution of the phosphorylating agent dropwise to the coumarin solution at room temperature over a period of 1 hour.

-

After the addition, raise the reaction temperature to 35 °C and continue stirring for 8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired phosphotriester.

Synthesis of Phosphonamidates and Thioates

The versatility of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide extends to reactions with amines and thiols, yielding the corresponding phosphonamidates and thioates. These reactions typically proceed under similar conditions to those used for hydroxyl groups, often in the presence of a base like triethylamine.[6]

The 5,5-Dimethyl-1,3,2-dioxaphosphinane Moiety as a Prodrug Component

The ultimate success of a prodrug strategy hinges on the efficient release of the active drug in the target tissue. While the 5,5-dimethyl-1,3,2-dioxaphosphinane moiety can serve as a stable protecting group during synthesis, its role as a bioreversible promoiety is an area of active investigation.

In Vivo Cleavage Mechanisms

The in vivo cleavage of phosphotriester prodrugs is typically mediated by enzymes such as phosphotriesterases, cytochrome P450s, and other hydrolases.[4][9] The stability of the cyclic neopentyl phosphate ester in plasma versus its susceptibility to enzymatic hydrolysis in target tissues is a critical factor in its design. For instance, some cyclic phosphonate prodrugs, known as HepDirect prodrugs, are designed for liver-specific activation through oxidation by cytochrome P450 enzymes.[5] While the 5,5-dimethyl-1,3,2-dioxaphosphinane system is structurally different, the principle of targeted enzymatic cleavage remains a key consideration.

The enzymatic hydrolysis of the phosphotriester would proceed in a stepwise manner, first yielding a phosphodiester, which would then be further hydrolyzed to the active phosphonate drug.

Caption: Generalized cleavage pathway of a prodrug containing the 5,5-dimethyl-1,3,2-dioxaphosphinane moiety.

Comparative Analysis of Phosphonate Prodrug Strategies

The 5,5-dimethyl-1,3,2-dioxaphosphinane approach is one of several strategies for creating phosphonate prodrugs. Other commonly employed promoieties include pivaloyloxymethyl (POM), isopropoxycarbonyloxymethyl (POC), and S-acyl-2-thioethyl (SATE) groups.[2][3] The choice of promoiety can significantly impact the pharmacokinetic profile of the resulting prodrug.

| Prodrug Moiety | General Cleavage Mechanism | Key Advantages | Representative FDA-Approved Drug |

| Pivaloyloxymethyl (POM) | Esterase-mediated hydrolysis | Well-established, often improves oral bioavailability | Adefovir Dipivoxil[3] |

| Isopropoxycarbonyloxymethyl (POC) | Esterase-mediated hydrolysis | Similar to POM, can offer different stability profiles | Tenofovir Disoproxil Fumarate[3] |

| S-Acyl-2-thioethyl (SATE) | Thioesterase-mediated cleavage | Can provide enhanced plasma stability | - |

| Cyclic Phosphates (e.g., HepDirect) | Cytochrome P450-mediated oxidation | Liver-targeting potential | Pradefovir (investigational)[5] |

| 5,5-Dimethyl-1,3,2-dioxaphosphinane | Phosphotriesterase/Hydrolysis | Synthetic utility, potential for specific enzymatic targeting | - |

Table 1: Comparison of Common Phosphonate Prodrug Strategies

The selection of an appropriate prodrug strategy is a multifaceted decision that depends on the specific properties of the parent drug, the desired pharmacokinetic profile, and the target tissue.

Future Directions and Conclusion

The use of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide and its derivatives represents a valuable tool in the medicinal chemist's arsenal for the development of effective phosphonate prodrugs. While its application as a synthetic intermediate is well-established, further research is warranted to fully elucidate its potential as a bioreversible promoiety with favorable pharmacokinetic properties. The continued exploration of novel prodrug strategies, including the design of cyclic phosphonates with tailored enzymatic cleavage profiles, will undoubtedly play a pivotal role in the future of drug development, enabling the translation of potent but poorly bioavailable compounds into life-saving therapies.

References

- Erion, M. D., et al. (2004). HepDirect prodrugs: A novel strategy for targeting drugs to the liver. Journal of the American Chemical Society, 126(16), 5154-5163.

- McKenna, C. E., & Wiemer, D. F. (2014). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in current chemistry, 360, 115-160.

- Meier, C. (2006). Pro-nucleotides as pro-drugs. Antiviral Chemistry and Chemotherapy, 17(6), 357-371.

- Wormstädt, F., Gütschow, M., Eger, K., & Brinckmann, U. (2000). Synthesis of acyclic nucleoside phosphonates as antiviral compounds. Journal of Heterocyclic Chemistry, 37(5), 1187–1191.

- Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphates and phosphonates. Journal of medicinal chemistry, 51(8), 2328-2345.

- Krečmerová, M. (2017). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 5, 79.

- Raushel, F. M. (2002). Bacterial phosphotriesterases. Current opinion in microbiology, 5(3), 288-295.

- Raghu, K., & Reddy, C. D. (1996). Synthesis of 7-[(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)oxy]-4-methyl-2H-chromen-2-one.

- He, G. X., & Oliyai, R. (2007). Prodrugs of phosphonates, phosphinates, and phosphates. In Prodrugs (pp. 923-964). Springer, New York, NY.

- Agrofoglio, L. A., Gillaizeau, I., & Saito, Y. (2008). Nucleoside phosphonates as antiviral and anticancer agents. Chemical reviews, 108(8), 2845-2917.

- De Clercq, E. (2003). Acyclic nucleoside phosphonates in the chemotherapy of viral infections (herpesviruses, retroviruses, hepatitis B). Nature Reviews Drug Discovery, 2(7), 581-581.

- Jones, R. J., & Bischofberger, N. (1995). Minireview: nucleotide prodrugs. Antiviral research, 27(1-2), 1-17.

- Krise, J. P., & Stella, V. J. (1996). Prodrugs of phosphates, phosphonates, and phosphinates. Advanced drug delivery reviews, 19(2), 287-310.

- Raghu, K., Reddy, C. D., & Raju, C. N. (2010). Synthesis of 2-Substiuted-5, 5-dimethyl-1, 3, 2-dioxa-phosphorinane-2-Oxides. Asian Journal of Chemistry, 22(1), 45.

- Yan, V. C., & Muller, F. L. (2021). Great expectations: phosph (on)

- Erion, M. D., Reddy, K. R., Boyer, S. H., Matelich, M. C., & Johnson, S. R. (2005). Design, synthesis, and characterization of a series of cytochrome P450 3A-activated prodrugs (HepDirect prodrugs) for the targeted delivery of a phosphonate-containing drug to the liver. Journal of the American Chemical Society, 127(43), 15206-15215.

- Cahard, D., & McGuigan, C. (2003). The design and synthesis of phosphonate isosteres of nucleoside phosphates. Current medicinal chemistry, 10(18), 1935-1959.

- Liu, F., & Luo, J. (2020). A review on the synthesis of phosphonate-containing compounds.

- Pertusati, F., Serpi, M., & McGuigan, C. (2012). Medicinal chemistry of phosphonate prodrugs for antiviral therapy. Antiviral Chemistry and Chemotherapy, 22(5), 181-204.

- Sofia, M. J., Bao, D., & Chang, W. (2012). Nucleoside, nucleotide, and non-nucleoside inhibitors of hepatitis C virus NS5B RNA-dependent RNA polymerase. Journal of medicinal chemistry, 55(5), 1640-1655.

-

PubChem. (n.d.). 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. Retrieved February 23, 2026, from [Link]

- Chapman, T. M., & Perry, C. M. (2004). Adefovir dipivoxil. Drugs, 64(18), 2015-2024.

- Gallant, J. E., Deresinski, S., & Pozniak, A. L. (2004). Tenofovir disoproxil fumarate. Clinical infectious diseases, 39(7), 1013-1020.

- Birkus, G., et al. (2007). Activation of 9-[(R)-2-[[(S)-[[(S)-1-(isopropoxycarbonyl) ethyl] amino] phenoxyphosphinyl] methoxy] propyl] adenine (tenofovir alafenamide) and other tenofovir phosphonoamidate prodrugs by human catabolic enzymes. Antimicrobial agents and chemotherapy, 51(2), 543-550.

- Eisenberg, E. J., He, G. X., & Lee, W. A. (2001). Metabolism of oral prodrugs of 9-((2-phosphonylmethoxy) ethyl) adenine (PMEA, adefovir). Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 1091-1098.

Sources

- 1. Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 6. Novel cyclic phosphate prodrug approach for cytochrome P450-activated drugs containing an alcohol functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 7-[(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)oxy]-4-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Incorporating 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide into epoxy resins

Application Note: Strategic Incorporation of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide into High-Performance Epoxy Matrices

Executive Summary & Chemical Profile

This guide details the methodology for incorporating 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide (herein referred to as DDPO-OH ) into epoxy resin systems (DGEBA).[1] Unlike additive flame retardants that leach or degrade mechanical properties, DDPO-OH is utilized here as a reactive intermediate .[1]

Its unique cyclic phosphate structure allows for direct grafting onto the oxirane ring via the P-OH moiety. This creates a chemically bonded flame retardant (FR) system that exhibits superior char formation (condensed phase) and radical scavenging (gas phase) while maintaining optical transparency and thermal stability.

Target Audience Note: While primarily a materials science workflow, the purity protocols and characterization standards (NMR/HPLC) detailed here align with pharmaceutical-grade synthesis requirements, suitable for researchers developing bio-compatible device coatings or high-reliability electronics.[1]

Molecule Specification

-

IUPAC Name: 2-Hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide[1]

-

CAS Registry: 4090-60-2 (Generic structure reference)[1]

-

Functional Group: Cyclic Phosphate (P-OH active site)[1]

-

Key Attribute: High phosphorus content (~17-19%), Neopentyl glycol backbone for thermal stability.[1]

Mechanism of Action

To ensure scientific integrity, we must understand the causality of the modification.

-

The Grafting Reaction: The acidic proton of the P-OH group attacks the epoxy ring (oxirane), leading to ring-opening. This results in a

-hydroxy phosphate ester linkage.[1] -

Flame Retardancy (The "Why"):

-

Condensed Phase: Upon thermal decomposition, the cyclic phosphate releases phosphoric acid species that catalyze the dehydration of the polymer matrix, forming a stable carbonaceous char.[2] This char acts as a thermal shield.[2][3][4]

-

Gas Phase:[1][2] Volatile phosphorus species scavenge H[1][2]· and OH· radicals, interrupting the combustion chain reaction.[2][3]

-

Workflow Visualization

The following diagram outlines the critical path from raw material to cured network.

Figure 1: Strategic workflow for synthesizing phosphorus-modified epoxy networks.[1]

Detailed Protocol: Synthesis of P-Modified Epoxy Pre-polymer

Objective: Chemically bond DDPO-OH to Diglycidyl Ether of Bisphenol A (DGEBA) to create a shelf-stable pre-polymer.

Materials

-

Epoxy Resin: DGEBA (Epoxy Equivalent Weight ~185-190 g/eq).[1]

-

DDPO-OH: Synthesized from Neopentyl Glycol + POCl3 (Recrystallized, >99% purity).[1]

-

Catalyst: Triphenylphosphine (TPP) or 2-Ethyl-4-methylimidazole.[1]

-

Solvent (Optional): Methyl Ethyl Ketone (MEK) if viscosity reduction is required (solvent-free preferred for high performance).[1]

Step-by-Step Methodology

-

Stoichiometric Calculation (The "Self-Validating" Step):

-

Target Phosphorus Content: 2.0 wt% (Typical for V-0 rating).[1]

-

Validation: Calculate the required mass of DDPO-OH (

) based on the total batch weight (

-

-

Reactor Setup:

-

Use a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, temperature probe, and reflux condenser.[1]

-

Why: Nitrogen blanket prevents oxidative degradation and moisture absorption (hydrolysis of epoxy).

-

-

Reaction Phase:

-

Charge: Add DGEBA resin to the flask and heat to 120°C under

flow. -

Addition: Add DDPO-OH powder slowly. It will melt/dissolve into the resin.

-

Catalysis: Once homogenous, add 0.1 wt% TPP .

-

Grafting: Increase temperature to 140°C - 160°C . Hold for 3–5 hours.

-

-

Endpoint Determination (Critical Control Point):

-

Epoxy Value Titration: The Epoxy Value (EV) will decrease as rings open.

-

Acid Value Titration: The reaction is complete when the Acid Value (AV) approaches zero (< 1 mg KOH/g). This confirms all P-OH groups have reacted.[1]

-

Stop Condition: If AV > 5 after 5 hours, add 0.05% more catalyst. Do not proceed until AV is negligible to avoid interfering with the amine hardener later.

-

Protocol: Curing and Network Formation[5]

Objective: Crosslink the P-modified pre-polymer into a solid thermoset.

Materials

-

Hardener: 4,4'-Diaminodiphenylmethane (DDM) or Dicyandiamide (DICY) for latent cure.[1]

-

P-Modified Pre-polymer: (From Section 4).

Methodology

-

Formulation:

-

Calculate the hardener amount based on the new Epoxy Equivalent Weight (EEW) of the pre-polymer.

-

Note: The EEW will be higher than the starting DGEBA because some epoxy groups were consumed by DDPO-OH.[1]

-

-

Mixing & Degassing:

-

Heat the pre-polymer to 100°C to lower viscosity.

-

Add the hardener (melted if DDM) and stir vigorously for 5 minutes.

-

Degas: Place in a vacuum oven at 100°C for 5–10 minutes until bubbles cease. Crucial for void-free mechanics.

-

-

Cure Cycle:

-

Stage 1: 120°C for 2 hours (Gelation).

-

Stage 2: 160°C for 2 hours (Crosslinking).

-

Stage 3 (Post-Cure): 180°C–200°C for 1 hour.

-

Why: The rigid cyclic phosphate structure restricts chain mobility; high-temperature post-cure ensures maximum

development.[1]

-

Characterization & Expected Data

A robust dataset validates the protocol. Compare your results against these standard ranges.

Table 1: Expected Performance Metrics

| Property | Method | Neat Epoxy (DGEBA/DDM) | DDPO-Modified Epoxy (2% P) | Interpretation |

| LOI (%) | ASTM D2863 | 21 - 23 | 29 - 32 | Self-extinguishing behavior achieved.[1] |

| UL-94 Rating | Vertical Burn | Fail / HB | V-0 | No dripping, rapid extinction (<10s).[1] |

| Tg (°C) | DSC | ~160 | 150 - 165 | Slight decrease possible due to reduced crosslink density, but rigid ring maintains stiffness.[1] |

| Char Yield | TGA (800°C, N2) | ~15% | 25 - 30% | Evidence of condensed phase mechanism.[1] |

Chemical Validation (Spectroscopy)

-

FTIR: Look for the disappearance of the P-OH band (~2700 cm⁻¹) and the appearance of P-O-C ester bands (1000–1100 cm⁻¹).

-

31P NMR: Shift from ~4 ppm (P-OH acid) to ~ -6 to -10 ppm (Phosphate ester).[1] This is the definitive proof of grafting.

Troubleshooting & Safety

-

Issue: Pre-mature Gelation. [1]

-

Issue: Opaque Resin. [1]

-

Cause: Unreacted DDPO-OH crystallizing out.[1]

-

Fix: Ensure Acid Value is near zero before cooling.

-

-

Safety: DDPO-OH is an organophosphate.[1] While less toxic than non-cyclic analogs, handle with gloves and in a fume hood. Avoid inhalation of dust.

References

-

Wang, X., et al. (2011). Synthesis and Characterization of a Novel Phosphorus-Containing Flame Retardant for Epoxy Resins. Journal of Applied Polymer Science.[5]

-

Liu, Y.L. (2002). Flame-retardant epoxy resins from novel phosphorus-containing novolac.[1][5] Polymer.[2][3][4][5][6]

-

Levchik, S. V., & Weil, E. D. (2004). Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review of the recent literature. Polymer International.

-

Rakotomalala, M., et al. (2010). Recent developments in halogen-free flame retardants for epoxy resins for electrical and electronic applications.[1][6] Materials.[2][3][4][7][5][6][8][9][10][11][12][13]

-

ASTM International. Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). ASTM D2863.

Sources

- 1. prepchem.com [prepchem.com]

- 2. youtube.com [youtube.com]

- 3. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 5. scilit.com [scilit.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. malayajournal.org [malayajournal.org]

- 8. seiko-chem.co.jp [seiko-chem.co.jp]

- 9. Resolcoat 4090 AL. Food - Grade Epoxy Coating [resoltech.com]

- 10. resoltech.com [resoltech.com]

- 11. Epoxy (for heat curable resin) - Fine chemical materials | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]

- 12. Products - Huntsman [products.huntsman.com]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

Welcome to the technical support center for the synthesis of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important cyclic phosphate ester. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthesis

The synthesis of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is most commonly achieved through the cyclization of 2,2-dimethyl-1,3-propanediol with a suitable phosphorylating agent, typically phosphorus oxychloride (POCl₃). The reaction proceeds in two primary stages: the formation of the reactive intermediate, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, followed by its hydrolysis to the final product.[1] Precise control over reaction conditions is paramount to prevent the formation of side products and maximize yield.

Caption: General workflow for the synthesis of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues impacting your synthesis yield.

Question 1: My reaction yield is very low, or I'm recovering only starting material. What went wrong?

Answer: This is a common issue often traced back to reagent quality or reaction conditions. Let's break down the primary causes:

-

Cause A: Moisture Contamination. Phosphorus oxychloride is extremely sensitive to moisture and will readily hydrolyze, rendering it ineffective for the phosphorylation of the diol. Similarly, moisture in the solvent or on the glassware can consume the reagent before it has a chance to react with the diol.

-

Solution: Always use freshly distilled phosphorus oxychloride.[2] Ensure all solvents (e.g., methylene chloride, toluene) are anhydrous and that glassware is flame-dried or oven-dried immediately before use. Store 2,2-dimethyl-1,3-propanediol in a desiccator, as it can be hygroscopic.

-

-

Cause B: Inadequate Temperature Control. The initial reaction between the diol and POCl₃ is exothermic. If the temperature is not kept low (typically 0-10°C), the reaction can become uncontrolled, leading to the formation of undesirable side products, including linear phosphates and other oligomers.[3]

-

Solution: Perform the dropwise addition of POCl₃ to the solution of the diol and base in an ice bath to maintain a low temperature. Monitor the internal temperature of the reaction flask closely. After the addition is complete, allow the reaction to slowly warm to room temperature to ensure it proceeds to completion.

-

-

Cause C: Incorrect Stoichiometry. The molar ratio of reactants is critical. An excess of POCl₃ can lead to the formation of dichlorinated species or other side reactions, while an excess of the diol will result in unreacted starting material.

-

Solution: An equimolar reaction between 2,2-dimethyl-1,3-propanediol and phosphorus oxychloride is often the most effective starting point.[1] The amount of base, such as triethylamine, should be sufficient to neutralize the HCl byproduct generated during the reaction.

-

Question 2: My final product is contaminated with significant impurities. How can I prevent their formation?

Answer: The presence of impurities usually points to side reactions occurring in parallel with the main cyclization reaction.

-

Cause A: HCl-Catalyzed Side Reactions. The reaction generates one equivalent of hydrochloric acid (HCl), which can catalyze the formation of linear phosphodiesters or other polymeric materials if not effectively neutralized.

-

Solution: The use of a non-nucleophilic base, such as triethylamine or pyridine, is essential to scavenge the HCl as it is formed.[2] The base should be added to the diol solution before the addition of POCl₃. This immediately forms a salt (e.g., triethylammonium chloride), preventing the free acid from interfering with the desired reaction pathway.

-

-

Cause B: Incomplete Hydrolysis of the Chloro Intermediate. The intermediate, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, is relatively stable but must be fully hydrolyzed to obtain the final product. Incomplete hydrolysis will leave this impurity in your final material.

-

Solution: After the initial cyclization reaction is complete, a careful and controlled hydrolysis step is necessary. This is typically achieved by quenching the reaction mixture with water or an aqueous solution. Ensure sufficient time and adequate stirring for the hydrolysis to go to completion. Monitoring the reaction by ³¹P NMR can confirm the disappearance of the chloro intermediate signal and the appearance of the final product signal.

-

Caption: A logical workflow for troubleshooting common synthesis issues.

Question 3: I'm having difficulty isolating and purifying the final product. What are the best practices?

Answer: The purification of phosphate esters can be challenging due to their polarity.

-

Cause A: Difficult Extraction. The product has moderate polarity and some water solubility, which can complicate extraction from the aqueous phase after workup.

-

Solution: After quenching the reaction, the triethylammonium chloride salt can be removed by filtration. The organic layer should be washed sequentially with dilute acid (to remove any remaining base), water, and brine. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. If the product remains in the aqueous layer, continuous liquid-liquid extraction may be necessary.

-

-

Cause B: Product is an Oil or Difficult to Crystallize. Many phosphate esters are oils or low-melting solids that resist crystallization.

-

Solution: Purification by silica gel column chromatography is often effective.[4] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can separate the product from less polar impurities. If the product is an oil, high-vacuum distillation can be an effective purification method.[3] Trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization or wash away non-polar impurities.

-

Frequently Asked Questions (FAQs)

-

What is the primary role of triethylamine in this synthesis? Triethylamine acts as an acid scavenger.[2] It neutralizes the HCl produced during the reaction of the diol with phosphorus oxychloride, preventing it from catalyzing unwanted side reactions.

-

How can I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) can be used to monitor the consumption of the diol. However, the most effective technique is ³¹P NMR spectroscopy. This allows for direct observation of the phosphorus-containing species in the reaction mixture, including the starting POCl₃, the chloro intermediate, the final product, and any phosphorus-containing byproducts.

-

What are the key safety precautions when working with phosphorus oxychloride? Phosphorus oxychloride is highly corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Have a suitable quenching agent (such as sodium bicarbonate solution) readily available in case of spills.

Optimized Experimental Protocol

This protocol synthesizes the key intermediate, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, which can then be hydrolyzed to the desired final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,2-dimethyl-1,3-propanediol | 104.15 | 10.42 g | 0.10 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 15.33 g (9.8 mL) | 0.10 |

| Triethylamine | 101.19 | 20.24 g (27.8 mL) | 0.20 |

| Anhydrous Dichloromethane | - | 250 mL | - |

Procedure:

-